Histone Acetyltransferase Inhibitor II

Vue d'ensemble

Description

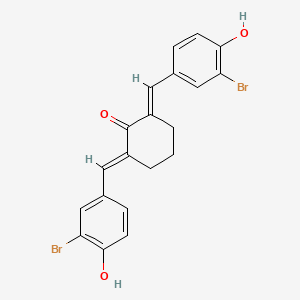

Histone Acetyltransferase Inhibitor II is a novel cell-permeable bis-arylidene cyclohexanone compound that acts as a selective inhibitor of p300/CREB-binding protein (CBP) histone acetyltransferase. This compound is known for its ability to reduce histone H3 acetylation and induce chromatin condensation in HeLa cells . Histone acetyltransferases play a crucial role in the regulation of gene expression by acetylating lysine residues on histone proteins, thereby modulating chromatin structure and function.

Méthodes De Préparation

The synthesis of Histone Acetyltransferase Inhibitor II involves the condensation of 3-bromo-4-hydroxybenzaldehyde with cyclohexanone under basic conditions. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to form the bis-arylidene cyclohexanone structure . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.

Analyse Des Réactions Chimiques

Histone Acetyltransferase Inhibitor II undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.

Reduction: Reduction reactions can convert the bis-arylidene structure to a more saturated form.

Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Histone Acetyltransferase Inhibitor II has a wide range of scientific research applications, including:

Chemistry: Used as a chemical tool to study the function of histone acetyltransferases and their role in gene regulation.

Biology: Employed in cell biology research to investigate the effects of histone acetylation on chromatin structure and gene expression.

Industry: Utilized in the development of new drugs targeting epigenetic enzymes and pathways.

Mécanisme D'action

Histone Acetyltransferase Inhibitor II exerts its effects by selectively inhibiting the activity of p300/CREB-binding protein histone acetyltransferase. This inhibition leads to a reduction in histone H3 acetylation, resulting in chromatin condensation and suppression of gene expression. The compound induces apoptosis in cancer cells via the caspase-dependent pathway, possibly by activating the p53 signaling pathway .

Comparaison Avec Des Composés Similaires

Histone Acetyltransferase Inhibitor II is unique in its selectivity for p300/CREB-binding protein histone acetyltransferase. Similar compounds include:

Histone Acetyltransferase Inhibitor I: Another selective inhibitor of histone acetyltransferases, but with different structural features and selectivity profiles.

GCN5 Inhibitor I: A selective inhibitor of the GCN5 histone acetyltransferase, which targets a different subset of histone acetyltransferases compared to this compound.

This compound stands out due to its specific inhibition of p300/CREB-binding protein histone acetyltransferase and its potential therapeutic applications in cancer treatment.

Activité Biologique

Histone Acetyltransferase Inhibitor II (HATi II) is a selective inhibitor targeting the p300/CREB-binding protein (CBP) histone acetyltransferases, which play critical roles in gene regulation and cancer progression. This article explores the biological activity of HATi II, focusing on its mechanisms of action, effects on cancer cell lines, and potential therapeutic applications.

HATi II functions by inhibiting the activity of p300/CBP, resulting in reduced acetylation of histone H3. This inhibition leads to chromatin condensation and altered gene expression profiles, ultimately inducing apoptosis in cancer cells. The compound has been shown to activate the p53 signaling pathway, which is crucial for regulating the cell cycle and promoting apoptosis in response to cellular stress.

Proliferation Inhibition

HATi II has demonstrated significant anti-proliferative effects across various glioma cell lines, including U251, U87, HS683, and SHG44. A study reported the following IC50 values for HATi II after 48 hours of treatment:

| Cell Line | IC50 (μM) |

|---|---|

| U251 | 12.17 |

| U87 | 9.51 |

| HS683 | 9.56 |

| SHG44 | 5.97 |

The most sensitive cell line was SHG44, which exhibited a lower IC50 compared to others, indicating a higher susceptibility to HATi II treatment .

Induction of Apoptosis

HATi II treatment resulted in a dose-dependent increase in apoptosis among glioma cells. Flow cytometry analysis revealed that:

- At 10 μM concentration:

- 24 hours: 11% apoptotic cells

- 48 hours: 22.8% apoptotic cells

- At 20 μM concentration:

- 24 hours: 18.7% apoptotic cells

- 48 hours: 34.9% apoptotic cells

In contrast, control cells showed only 3.6% and 5.7% apoptotic cells at the respective time points .

Gene Expression Changes

Microarray analysis following HATi II treatment indicated substantial changes in gene expression:

- Upregulated Genes: 965

- Downregulated Genes: 984

- Differentially Expressed lncRNAs: 3492 out of 33327 analyzed

The most significantly affected pathways included p53 signaling and cytokine-cytokine receptor interactions, which are vital for tumor biology and response to therapy .

Case Studies and Clinical Implications

While most studies focus on preclinical models, the implications for clinical use are notable. HATi II's ability to induce apoptosis and inhibit proliferation suggests potential as a therapeutic agent in gliomas and possibly other cancers where p300/CBP is implicated.

Comparative Studies with Other Inhibitors

In comparison with other histone deacetylase inhibitors (HDACis), such as vorinostat, HATi II exhibits distinct mechanisms and effects. Vorinostat has shown efficacy in reversing hormone resistance in breast cancer but operates through HDAC inhibition rather than direct acetyltransferase inhibition . The unique action of HATi II may provide complementary therapeutic strategies when combined with HDACis or other cancer treatments.

Propriétés

IUPAC Name |

(2E,6E)-2,6-bis[(3-bromo-4-hydroxyphenyl)methylidene]cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16Br2O3/c21-16-10-12(4-6-18(16)23)8-14-2-1-3-15(20(14)25)9-13-5-7-19(24)17(22)11-13/h4-11,23-24H,1-3H2/b14-8+,15-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOLKEKNTCBWPSD-VOMDNODZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC2=CC(=C(C=C2)O)Br)C(=O)C(=CC3=CC(=C(C=C3)O)Br)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=C\C2=CC(=C(C=C2)O)Br)/C(=O)/C(=C/C3=CC(=C(C=C3)O)Br)/C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Histone Acetyltransferase Inhibitor II?

A: this compound exerts its effects by inhibiting histone acetyltransferases (HATs). This inhibition leads to a decrease in the acetylation of histone proteins, which are crucial components of chromatin. [, , ] As histone acetylation is associated with gene activation, inhibiting HATs can influence gene expression.

Q2: What are the observed effects of this compound on cellular processes according to the provided research?

A2: The research highlights two major effects of this compound:

- Antagonism of AMP-activated protein kinase (AMPK) in postmortem glycolysis: In mice studies, this compound was found to reduce the AMPK activation-induced increase in protein acetylation and glycolytic rate in postmortem muscle. [] This suggests a potential role of protein acetylation in postmortem muscle metabolism.

- Induction of apoptosis in glioma cell lines: Studies indicate that this compound can induce apoptosis in glioma cell lines, possibly through the p53 signaling pathway. [, ] This finding suggests a potential application for this compound in cancer research, specifically targeting glioma cells.

Q3: How does N-Acetyl-β-endorphin interact with this compound in the context of atopic dermatitis?

A: Research shows that N-Acetyl-β-endorphin can suppress atopic dermatitis symptoms in mice. [] Interestingly, the study found that co-administration of this compound abolished the beneficial effects of β-endorphin treatment. [] This implies that the acetylation of β-endorphin, potentially mediated by HATs, is crucial for its therapeutic effect in this context.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.